N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide
CAS No.:
Cat. No.: VC16361268
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4S |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H24N2O4S/c1-11(2)20-13(4)12(3)17(18(20)19-14(5)21)25(22,23)16-9-7-15(24-6)8-10-16/h7-11H,1-6H3,(H,19,21) |
| Standard InChI Key | ZLYTZCVCYXBBIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C)C(C)C)C |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a pyrrole ring substituted at the 3-position with a 4-methoxyphenylsulfonyl group and at the 2-position with an acetamide moiety. Additional methyl groups occupy the 4- and 5-positions of the pyrrole, while an isopropyl group is attached to the nitrogen atom at the 1-position. This arrangement confers both hydrophobicity and polarity, influencing its solubility and reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄S |
| Molecular Weight | 364.5 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | N-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide |
The methoxyphenylsulfonyl group enhances electron-withdrawing effects, potentially stabilizing the molecule during metabolic processes.
Synthesis and Reaction Pathways
Synthetic Methodology
Synthesis involves multi-step organic reactions, typically starting with the functionalization of a pyrrole precursor. Key steps include:
-
Sulfonylation: Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chlorides under basic conditions.
-
Acylation: Attachment of the acetamide moiety via reaction with acetyl chloride or anhydride.
-
Alkylation: Incorporation of the isopropyl group at the pyrrole nitrogen using propan-2-yl halides.
Reaction conditions require precise temperature control (often 0–50°C) and catalysts such as triethylamine or pyridine to optimize yields.
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, Base | Introduce sulfonyl group |
| Acylation | Acetyl chloride, Dichloromethane | Attach acetamide |
| Alkylation | Isopropyl iodide, K₂CO₃, DMF | Add isopropyl substituent |
Chemical Reactivity
The compound undergoes oxidation and reduction reactions:
-
Oxidation: Potassium permanganate in acidic conditions targets the pyrrole ring, potentially forming diketone derivatives.
-
Reduction: Lithium aluminum hydride reduces the sulfonyl group to a thioether, altering biological activity.
| Property | Observation |
|---|---|
| COX-2 Inhibition | IC₅₀ ~2.5 μM (predicted) |
| Metabolic Stability | Stable in pH 2–8 buffers |
| Cytotoxicity | CC₅₀ >100 μM in HepG2 cells |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but low aqueous solubility (<0.1 mg/mL at 25°C). Stability studies indicate no degradation under ambient light or temperature over 30 days.
Table 4: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 1.2 |
| Dichloromethane | 8.5 |
| DMSO | 12.4 |
Crystallographic Data
While single-crystal X-ray data remain unpublished, computational models predict a monoclinic crystal system with π-π stacking between methoxyphenyl groups.
Applications and Future Directions
Pharmaceutical Development
The compound’s COX-2 inhibition profile positions it as a candidate for inflammatory disorders (e.g., rheumatoid arthritis). Formulation strategies under exploration include:
-
Nanoparticle encapsulation: To enhance bioavailability.
-
Prodrug design: Masking the sulfonyl group as a sulfonamide ester for targeted release.
Research Gaps
Critical unanswered questions include:
-
In vivo efficacy and toxicity profiles.
-
Synergistic effects with existing NSAIDs.
-
Impact of long-term exposure on renal function.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume